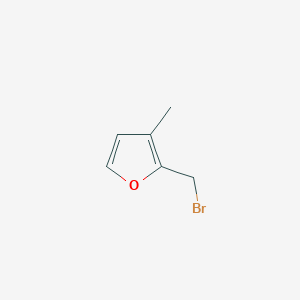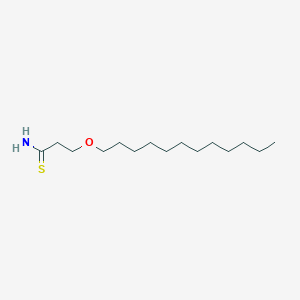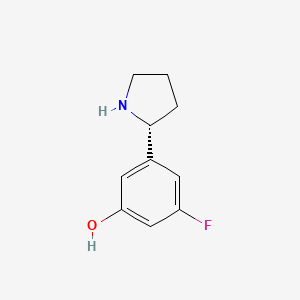![molecular formula C8H12O3 B13146083 2-{7-Oxabicyclo[2.2.1]heptan-1-yl}acetic acid](/img/structure/B13146083.png)
2-{7-Oxabicyclo[2.2.1]heptan-1-yl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{7-Oxabicyclo[2.2.1]heptan-1-yl}acetic acid is a bicyclic compound featuring an oxabicyclo[2.2.1]heptane core structure. This compound is notable for its unique three-dimensional framework, which imparts distinct chemical and physical properties. The presence of the oxabicyclo[2.2.1]heptane moiety makes it an interesting subject for various chemical reactions and applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{7-Oxabicyclo[2.2.1]heptan-1-yl}acetic acid typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure in a highly stereoselective manner. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, enantiomerically enriched derivatives can be prepared through classical resolution of diastereomers or asymmetric catalysis .
Análisis De Reacciones Químicas
Types of Reactions
2-{7-Oxabicyclo[2.2.1]heptan-1-yl}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lactones or other oxygenated derivatives.
Reduction: Reductive opening of the ethereal ring can yield different products depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the ethereal bridge, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions include lactones, reduced bicyclic compounds, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-{7-Oxabicyclo[2.2.1]heptan-1-yl}acetic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 2-{7-Oxabicyclo[2.2.1]heptan-1-yl}acetic acid exerts its effects involves interactions with molecular targets such as enzymes and proteins. The oxabicyclo[2.2.1]heptane moiety can inhibit protein phosphatases, affecting various cellular pathways . The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of its targets .
Comparación Con Compuestos Similares
Similar Compounds
Cantharidin: A natural product with a similar bicyclic structure, known for its biological activity as a protein phosphatase inhibitor.
Monoterpenoid 7-Oxabicyclo[2.2.1]heptanes: Found in nature and exhibit various biological activities.
Sesquiterpenoid 7-Oxabicyclo[2.2.1]heptanes: Another class of natural compounds with similar structures and activities.
Uniqueness
2-{7-Oxabicyclo[2.2.1]heptan-1-yl}acetic acid is unique due to its specific substitution pattern and the presence of the acetic acid moiety. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C8H12O3 |
|---|---|
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
2-(7-oxabicyclo[2.2.1]heptan-1-yl)acetic acid |
InChI |
InChI=1S/C8H12O3/c9-7(10)5-8-3-1-6(11-8)2-4-8/h6H,1-5H2,(H,9,10) |
Clave InChI |
UKEMLZHDFIAYCB-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1O2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,10-Dioxa-2,8-diazadodecanoicacid,7-carboxy-3-[3-[[[[(3,4-dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-yl)sulfonyl]amino]iminomethyl]amino]propyl]-11,11-dimethyl-4,9-dioxo-,1-(9H-fluoren-9-ylmethyl)ester,(3S,7S)-](/img/structure/B13146009.png)
![9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis[(4-methylphenyl)amino]-](/img/structure/B13146011.png)
![[4-(1,10-Phenanthrolin-4-yl)phenoxy]acetic acid](/img/structure/B13146018.png)
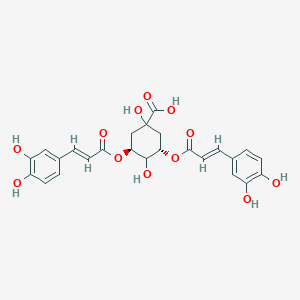
![Ethyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate](/img/structure/B13146035.png)
![6-Methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13146053.png)
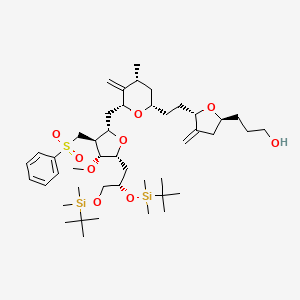
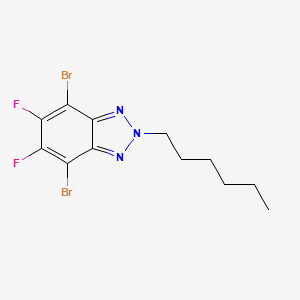
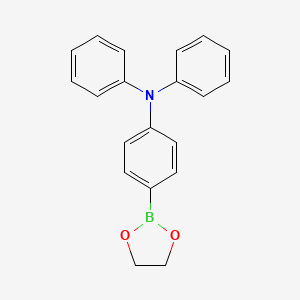
![4-Bromo-2-methyl-7-nitro-2H-benzo[d][1,2,3]triazole](/img/structure/B13146091.png)

